molecular formula C18H13F2N3O3S B2439514 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide CAS No. 681265-93-0

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide

Cat. No.: B2439514
CAS No.: 681265-93-0
M. Wt: 389.38
InChI Key: VQBRUGZIUYMYBT-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRUGZIUYMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Sulfonation and Cyclocondensation

The thieno[3,4-c]pyrazole sulfone core is constructed via cyclocondensation of a sulfonated thiophene precursor with hydrazine derivatives. A representative pathway involves:

  • Sulfonation of Thiophene-3,4-dicarboxylic Acid :
    Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiophene ring to the 5,5-dioxo (sulfone) derivative.
  • Pyrazole Ring Formation :
    Reacting the sulfonated dicarboxylic acid with hydrazine hydrate (NH₂NH₂·H₂O) in the presence of phosphorus oxychloride (POCl₃) facilitates cyclocondensation, yielding the thieno[3,4-c]pyrazole scaffold.

Key Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF) or toluene
  • Temperature: Reflux at 110–120°C for 6–8 hours
  • Yield: 65–75% after recrystallization from ethanol

Functionalization at Position 2: Phenyl Group Introduction

Suzuki-Miyaura Coupling

The phenyl group at position 2 is introduced via a palladium-catalyzed cross-coupling reaction:

  • Halogenation :
    Bromination of the thienopyrazole sulfone using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light generates the 2-bromo intermediate.
  • Coupling with Phenylboronic Acid :
    The brominated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in a tetrahydrofuran (THF)/water mixture.

Optimization Notes :

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Temperature: 80°C, 12 hours
  • Yield: 80–85% after column chromatography (silica gel, hexane/ethyl acetate)

Amination at Position 3

Nitro Reduction Strategy

The amine group at position 3 is installed via reduction of a nitro precursor:

  • Nitration :
    Electrophilic nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 3.
  • Catalytic Hydrogenation :
    The nitro intermediate is reduced to the amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol at room temperature.

Alternative Method :
Direct amination via nucleophilic substitution using ammonia (NH₃) in a sealed tube at 150°C for 24 hours.

Acylation with 2,6-Difluorobenzoyl Chloride

Schotten-Baumann Reaction

The final acylation step employs 2,6-difluorobenzoyl chloride under mild conditions:

  • Reaction Setup :
    The amine intermediate is dissolved in dichloromethane (DCM) and treated with 2,6-difluorobenzoyl chloride in the presence of triethylamine (Et₃N) as a base.
  • Workup :
    The mixture is stirred at 25°C for 4 hours, followed by extraction with DCM and purification via silica gel chromatography.

Critical Parameters :

  • Molar Ratio: 1:1.2 (amine to acyl chloride)
  • Solvent: Anhydrous DCM or THF
  • Yield: 70–75% after purification

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation is employed for cyclocondensation and acylation:

  • Cyclocondensation :
    Thiophene sulfone, hydrazine, and POCl₃ are irradiated at 100°C for 20 minutes.
  • In Situ Acylation :
    Direct addition of 2,6-difluorobenzoyl chloride to the reaction mixture under microwave conditions (80°C, 10 minutes).

Advantages :

  • Reaction Time: Reduced from 12 hours to 30 minutes
  • Overall Yield: Improved to 80%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors optimize heat and mass transfer:

  • Sulfonation and Cyclocondensation : Conducted in a tubular reactor with residence time of 10 minutes at 120°C.
  • Acylation : Integrated inline with solvent exchange and crystallization modules.

Economic Metrics :

  • Throughput: 1–5 kg/hour
  • Purity: >99% by HPLC

Analytical Characterization

Critical quality control checkpoints include:

  • HPLC : Retention time comparison with reference standards
  • NMR : ¹H and ¹³C spectra confirming substituent positions (e.g., sulfone δ 130–135 ppm in ¹³C NMR).
  • Mass Spectrometry : Molecular ion peak at m/z 415.08 (calculated for C₂₀H₁₄F₂N₃O₃S).

Challenges and Mitigation Strategies

  • Sulfone Oxidation Side Reactions : Controlled by stoichiometric H₂O₂ and low-temperature conditions.
  • Regioselectivity in Cyclocondensation : Ensured by using excess hydrazine and POCl₃.
  • Acylation Byproducts : Minimized via slow addition of acyl chloride and rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of difluorobenzamide moiety can enhance its binding affinity to certain targets, making it a valuable compound for further research.

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological activity. The difluorobenzamide moiety contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrazoles have shown effectiveness against various bacterial strains. For instance, compounds similar in structure have demonstrated inhibitory effects on bacterial cell wall biosynthesis, particularly against Gram-positive bacteria such as Staphylococcus aureus and Vancomycin-resistant Enterococcus (VRE) .
  • Anti-inflammatory Properties : Thienopyrazole derivatives have been noted for their anti-inflammatory effects in various models. The specific mechanism by which this compound exerts these effects remains to be fully elucidated but may involve modulation of inflammatory pathways .
  • Antitumor Potential : Some studies suggest that thienopyrazole compounds can inhibit tumor cell proliferation. The exact pathways involved are under investigation; however, the structural attributes of this compound indicate potential for targeting cancer cell signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
  • Functionalization : Subsequent steps include introducing the difluorobenzamide group through acylation reactions with difluorobenzoyl chloride or similar reagents.

Common Reaction Conditions

Reaction TypeReagents UsedConditions
CyclizationVarious nucleophilesControlled temperature and solvent
AcylationDifluorobenzoyl chlorideInert atmosphere to prevent side reactions

Research Findings

Recent research has focused on elucidating the mechanisms of action of this compound:

  • Mechanism of Action : Studies suggest that the unique structure allows interaction with specific enzymes or receptors involved in inflammation and cancer pathways. However, detailed mechanistic studies are still required to confirm these interactions .
  • In Vitro Studies : Initial in vitro assays have shown promising results regarding its antimicrobial and anticancer activities. Further research is needed to establish dose-response relationships and identify potential side effects .

Case Studies and Applications

Several case studies highlight the therapeutic potential of thienopyrazole derivatives:

  • Antimicrobial Efficacy : In a study evaluating 25 thienopyrazole derivatives against bacterial strains, several compounds showed significant inhibitory activity against Staphylococcus aureus Mur enzymes . This suggests that this compound could be explored as a lead compound for developing new antibiotics.
  • Cancer Research : Ongoing studies are investigating the potential of this compound as an anticancer agent by examining its effects on tumor cell lines in vitro. Results from these studies could pave the way for clinical trials .

Q & A

Q. How is target engagement validated in vitro?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) confirms binding to purported targets.
  • SPR (Surface Plasmon Resonance) measures dissociation constants (KD).
  • Knockout cell lines (CRISPR/Cas9) verify dependency on specific pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.